molecular formula C23H21N5O6S B15152938 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B15152938
M. Wt: 495.5 g/mol
InChI Key: LKLZDUYTKHRNTB-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a benzimidazole core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Substituents: The 1,3-dimethyl and 2-oxo groups are introduced through alkylation and oxidation reactions, respectively.

    Attachment of the Glycinamide Moiety: The glycinamide moiety is attached via an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Sulfonylation and Nitration: The phenylsulfonyl and nitrophenyl groups are introduced through sulfonylation and nitration reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the nitrophenyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the benzimidazole core and the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core and nitrophenyl group.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted benzimidazole and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural complexity allows for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide: Similar structure but with a different position of the nitro group.

    N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a different sulfonyl group.

    N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)alaninamide: Similar structure but with a different amino acid moiety.

Uniqueness

The uniqueness of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H21N5O6S

Molecular Weight

495.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C23H21N5O6S/c1-25-20-12-11-16(13-21(20)26(2)23(25)30)24-22(29)15-27(17-7-6-8-18(14-17)28(31)32)35(33,34)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,24,29)

InChI Key

LKLZDUYTKHRNTB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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